molecular formula C15H15ClN2O3S2 B2731577 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034595-98-5

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2731577
M. Wt: 370.87
InChI Key: KLVNRXANWHVQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound, also known as CHIR-99021, has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Pharmacological Applications

Ocular Hypotensive Activity : Sulfonamide derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their potential as topically active ocular hypotensive agents. These compounds target carbonic anhydrase inhibition with optimized properties for solubility and minimal pigment binding, showing promise in glaucoma treatment models (Prugh et al., 1991).

Cytotoxicity : Research into sulfonamide derivatives has extended to their cytotoxic effects against various cancer cell lines. Studies demonstrate the synthesis of sulfonamide compounds that exhibit cytotoxicity towards cell lines such as HT-1080 (human fibrosarcoma) and MCF-7 (human breast adenocarcinoma), indicating their potential use in cancer therapy (Arsenyan et al., 2016).

Chemical Synthesis and Applications

Heterocyclic Compound Synthesis : The chemical serves as a precursor in the synthesis of various heterocyclic compounds. Studies have detailed reactions of similar sulfonamide derivatives leading to diverse chemical structures with potential applications in drug development and organic synthesis (Obafemi, 1982).

Drug Metabolism : It has been used in studies aiming to elucidate drug metabolism pathways. For instance, biocatalysis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial systems in generating metabolites for structural characterization and aiding in drug development processes (Zmijewski et al., 2006).

Material Science Applications

Ion Exchange Membranes : The synthesis and functionalization of polymers incorporating sulfonamide moieties have been explored for their use in fuel cell technology. For example, copolymers of ethylene and sulfonated derivatives have been studied for their potential as proton exchange membranes, demonstrating the role of sulfonamide-based compounds in enhancing membrane conductivity and thermal stability (Daigle et al., 2013).

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNRXANWHVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.